

Spectroscopic and Synthetic Profile of 3-Hydrazinoquinoxalin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydrazinoquinoxalin-2-ol

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This technical guide provides an in-depth overview of the spectroscopic data and a representative synthetic protocol for **3-Hydrazinoquinoxalin-2-ol** (also known as 3-hydrazinyl-1H-quinoxalin-2-one). This key heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The information presented here is intended to support research and development efforts in medicinal chemistry and materials science.

Core Spectroscopic Data

The spectroscopic data for **3-Hydrazinoquinoxalin-2-ol** has been compiled from various sources. While a complete, unified dataset is not available in the literature, the following tables summarize the key reported and expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR data provides characteristic signals for the hydrazino and quinoxalinone core protons.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Notes
Aromatic-H	~7.00 - 8.40	Multiplet	Expected range for the four protons on the benzene ring.
NH (Amide)	~12.19	Singlet (broad)	Exchangeable with D ₂ O. Value inferred from a closely related derivative[1].
NH (Hydrazine)	~9.50	Singlet (broad)	Exchangeable with D ₂ O. Value inferred from a closely related derivative[1].
NH ₂ (Hydrazine)	4.53 - 4.79	Singlet (broad)	Exchangeable with D ₂ O. A signal at 4.53 ppm has been explicitly reported for the starting material[2]. A value of 4.79 ppm is reported for a derivative[1].

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Specific ¹³C NMR data for **3-Hydrazinoquinoxalin-2-ol** is not readily available. However, based on data from its derivatives, the following chemical shift ranges can be anticipated.

Carbon Assignment	Expected Chemical Shift (δ) in ppm	Notes
C=O (Amide Carbonyl)	~155 - 165	
C=N	~145 - 155	Two signals expected.
Aromatic/Heterocyclic Carbons	~110 - 140	Multiple signals for the carbons of the quinoxaline ring system.

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

Infrared spectroscopy confirms the presence of key functional groups. The data presented is based on a closely related derivative and is expected to be highly representative.^[1]

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine/Amide)	3312, 3245	Strong, Broad
C=O Stretch (Amide)	1678	Strong
C=N Stretch	~1610	Medium
Aromatic C=C Stretch	~1500 - 1600	Medium-Weak

Table 4: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Parameter	Value	Source
Molecular Formula	C ₈ H ₈ N ₄ O	PubChem ^[3]
Molecular Weight	176.18 g/mol	PubChem ^[3]
Major Fragment Ions (m/z)	176, 119	PubChem ^[3]

Experimental Protocols

The following section details a generalized protocol for the synthesis of **3-Hydrazinoquinoxalin-2-ol** and the common methods for its spectroscopic analysis.

Synthesis of 3-Hydrazinoquinoxalin-2-ol

This protocol is adapted from the synthesis of a substituted derivative.^[1] The synthesis involves the reaction of a quinoxaline-2,3-dione precursor with hydrazine hydrate.

Materials:

- Quinoxaline-2,3-dione
- Hydrazine hydrate (80%)
- Ethanol (EtOH)

Procedure:

- Dissolve quinoxaline-2,3-dione (1 equivalent) in ethanol.
- Add hydrazine hydrate (a significant excess, e.g., 10 equivalents) dropwise to the solution at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The resulting precipitate is collected by filtration.
- The crude product can be purified by recrystallization from ethanol to yield **3-Hydrazinoquinoxalin-2-ol**.

Spectroscopic Analysis

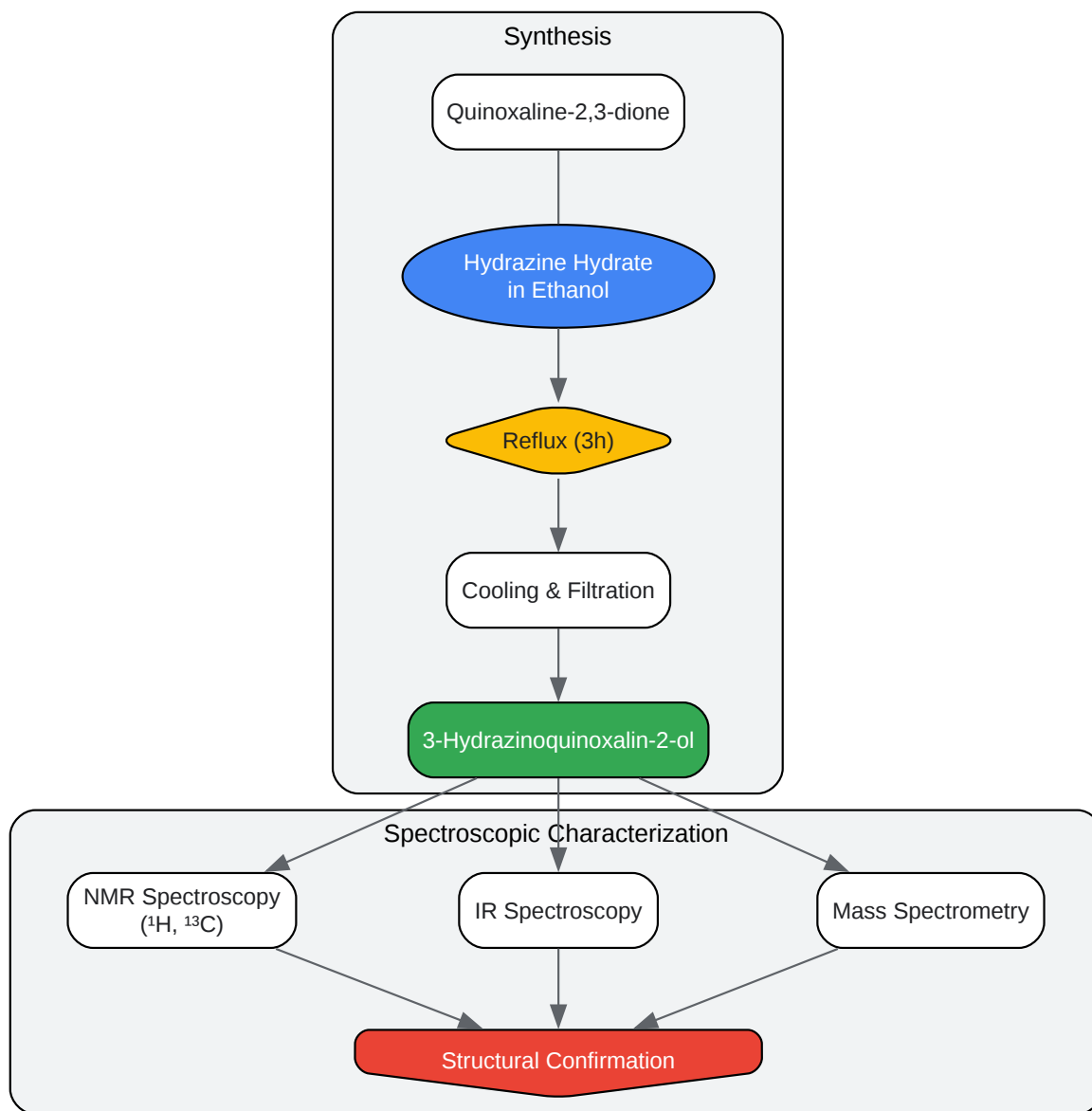
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using DMSO- d_6 as the solvent. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as KBr pellets.
- Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Hydrazinoquinoxalin-2-ol**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.

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